Hexadecyl 2-[(3-nitrobenzoyl)oxy]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadecyl 2-[(3-nitrobenzoyl)oxy]benzoate is a chemical compound known for its unique structure and properties It is an ester derivative of benzoic acid, where the benzoic acid moiety is substituted with a hexadecyl group and a 3-nitrobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexadecyl 2-[(3-nitrobenzoyl)oxy]benzoate typically involves the esterification of benzoic acid derivatives. One common method involves the reaction of hexadecanol with 3-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure. The purification process may involve multiple steps, including distillation and crystallization, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Hexadecyl 2-[(3-nitrobenzoyl)oxy]benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The ester linkage can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly employed.
Major Products Formed
Oxidation: The major product is the corresponding amino derivative.
Reduction: The major products are the carboxylic acid and hexadecanol.
Scientific Research Applications
Hexadecyl 2-[(3-nitrobenzoyl)oxy]benzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the formulation of specialty chemicals and materials, including surfactants and lubricants .
Mechanism of Action
The mechanism of action of Hexadecyl 2-[(3-nitrobenzoyl)oxy]benzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester linkage allows the compound to be hydrolyzed, releasing the active benzoic acid derivative, which can exert its effects on various biological pathways .
Comparison with Similar Compounds
Hexadecyl 2-[(3-nitrobenzoyl)oxy]benzoate can be compared with other similar compounds, such as:
Hexadecyl benzoate: Lacks the nitro group and has different reactivity and applications.
Hexadecyl 3-[(4-nitrobenzoyl)oxy]benzoate: Similar structure but with a different substitution pattern on the aromatic ring, leading to variations in reactivity and properties .
Properties
CAS No. |
89882-75-7 |
---|---|
Molecular Formula |
C30H41NO6 |
Molecular Weight |
511.6 g/mol |
IUPAC Name |
hexadecyl 2-(3-nitrobenzoyl)oxybenzoate |
InChI |
InChI=1S/C30H41NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-23-36-30(33)27-21-15-16-22-28(27)37-29(32)25-19-18-20-26(24-25)31(34)35/h15-16,18-22,24H,2-14,17,23H2,1H3 |
InChI Key |
NSNZPCPFTQYNRC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1OC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.